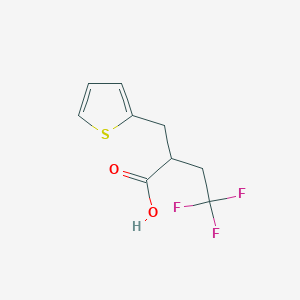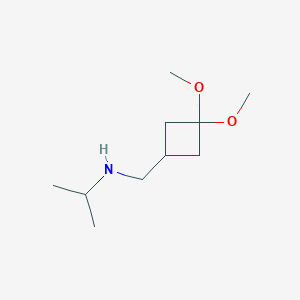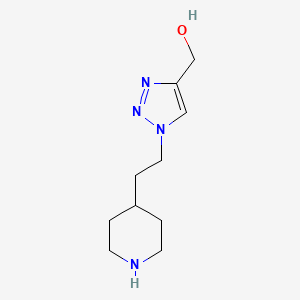
1-(azetidin-3-ylmethyl)-4-(methoxymethyl)-1H-1,2,3-triazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings was described . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .
Chemical Reactions Analysis
The aza-Michael addition reactions of 1H-imidazole, 1H-benzimidazole, and 1H-indole with (N-Boc-azetidin-3-ylidene)acetate were also applied to produce azetidine-imidazole, azetidine-benzimidazole, and azetidine-indole heterocyclic compounds .
Aplicaciones Científicas De Investigación
Anti-Tubercular Activity
Research has focused on the development of novel azetidinone derivatives, incorporating 1,2,4-triazole, for anti-tubercular activity. This includes the design, synthesis, and evaluation of such compounds against Mycobacterium tuberculosis, demonstrating good activity for specific azetidinone derivatives (Thomas, George, & Harindran, 2014).
Synthesis of Pyrrolidine Derivatives
Another study explored the synthesis of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring, aiming at diverse biological activities. This research outlines a method for preparing a library of triazolyl pyrrolidine derivatives, highlighting the versatile role of 1,2,4-triazoles in medicinal chemistry (Prasad et al., 2021).
Antifungal and Tuberculostatic Agents
1,2,3-Triazole derivatives have been identified for their antifungal and tuberculostatic properties. Specific 4-aryl-5-nitro-1,2,3-triazoles exhibit significant biological activities, serving as potential leads for developing new therapeutic agents (Sheremet et al., 2004).
Key Intermediates for β-Lactam Antibiotics
The synthesis of azetidinones as key intermediates for the production of β-lactam antibiotics highlights the critical role of triazole and related structures in the development of antibiotic agents. This research demonstrates the application of such compounds in synthesizing crucial intermediates for medicinal chemistry (Cainelli, Galletti, & Giacomini, 1998).
Antileishmanial Activity
Triazolic compounds derived from neolignans have shown potent antileishmanial activity against Leishmania amazonensis intracellular amastigotes. This study emphasizes the importance of structure-activity relationships in designing effective antiparasitic agents (Costa et al., 2016).
Propiedades
IUPAC Name |
1-(azetidin-3-ylmethyl)-4-(methoxymethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-13-6-8-5-12(11-10-8)4-7-2-9-3-7/h5,7,9H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNHJIUTLHDNGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)CC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



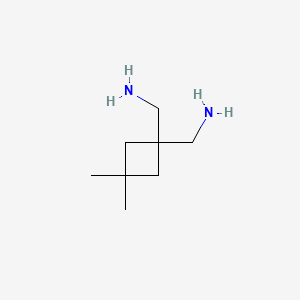


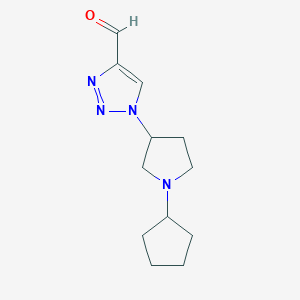

![9-Cyclopropyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1492633.png)
